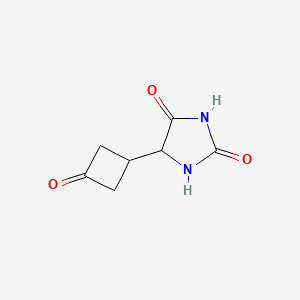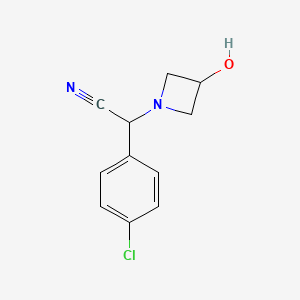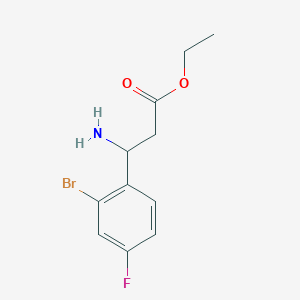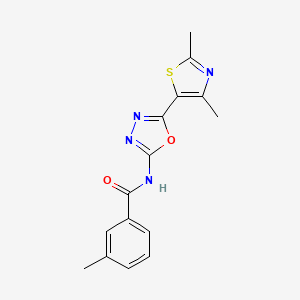
Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a methyl ester, a chloro-fluoro benzamido group, and dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
The synthesis of Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzamido group: This step involves the reaction of the thiophene derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a catalyst like sulfuric acid.
Methylation: The final step involves the methylation of the thiophene ring using methyl iodide and a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The chloro and fluoro groups on the benzamido moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.
作用機序
The mechanism of action of Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate: This compound has a similar structure but with a naphtho[2,1-b]thiophene ring instead of a thiophene ring.
2-(2-chloro-6-fluorobenzamido)-5-methylbenzoic acid: This compound lacks the ester group and has a benzoic acid moiety instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C15H13ClFNO3S |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H13ClFNO3S/c1-7-8(2)22-14(11(7)15(20)21-3)18-13(19)12-9(16)5-4-6-10(12)17/h4-6H,1-3H3,(H,18,19) |
InChIキー |
XOJDMBIFSZYHRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC=C2Cl)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)


![3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B14867679.png)








![N'-[(Z)-(2,3,6-trichlorophenyl)methylidene]carbamohydrazonothioic acid](/img/structure/B14867732.png)
![(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B14867736.png)
